

An In-depth Technical Guide to Muconolactone: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Muconolactone*

Cat. No.: *B1205914*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone, a cyclic ester, serves as a pivotal intermediate in various biochemical pathways and holds significant potential as a building block in chemical synthesis. Its structural isomers play crucial roles in the microbial degradation of aromatic compounds, particularly through the β -ketoadipate pathway. This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of **muconolactone**, tailored for professionals in research and drug development.

Chemical Structure and Isomerism

Muconolactone is a lactone derivative of muconic acid. The position of the double bond and the stereochemistry of the molecule give rise to several isomers, with the most common being (+)-**muconolactone** (also known as (S)-**muconolactone**) and γ -carboxymutolactone. The core structure is a five-membered lactone ring with a carboxymethyl or related substituent.

(+)-**Muconolactone**: This isomer is a key intermediate in the β -ketoadipate pathway, an essential route for the catabolism of aromatic compounds by various microorganisms.^{[1][2]}

γ -Carboxy**muconolactone**: This isomer is also involved in the β -ketoadipate pathway, particularly in the degradation of protocatechuate.

Physicochemical Properties

The physicochemical properties of **muconolactone** are summarized in the table below. While some experimental values are available, others are predicted based on computational models.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ O ₄	[3]
Molecular Weight	142.11 g/mol	[3]
CAS Number	6666-46-2	[4][5]
Boiling Point	430.8 °C at 760 mmHg (Predicted)	[4]
Melting Point	Not experimentally determined	[4]
Density	1.396 g/cm ³ (Predicted)	[4]
Solubility	Sparingly soluble in water and ethanol.	

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **muconolactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
~6.2	d	~5.7	Olefinic proton
~7.5	dd	~5.7, ~2.5	Olefinic proton
~5.1	m	Methine proton	
~2.8	dd	~17.0, ~8.0	Methylene proton
~2.6	dd	~17.0, ~4.0	Methylene proton

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)	Assignment
~175	Carboxyl carbon
~170	Lactone carbonyl carbon
~150	Olefinic carbon
~125	Olefinic carbon
~75	Methine carbon
~35	Methylene carbon

Infrared (IR) Spectroscopy

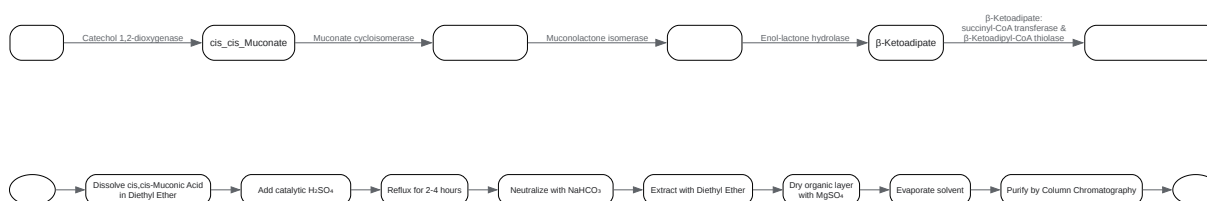
Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 2500	Broad	O-H stretch (Carboxylic acid)
~1750	Strong	C=O stretch (Lactone)
~1710	Strong	C=O stretch (Carboxylic acid)
~1650	Medium	C=C stretch (Olefinic)
~1200	Strong	C-O stretch (Lactone)

Mass Spectrometry (MS)

m/z Value	Relative Intensity	Proposed Fragment Ion
142	Moderate	[M] ⁺ (Molecular ion)
97	High	[M - COOH] ⁺
69	High	[M - COOH - CO] ⁺
45	Moderate	[COOH] ⁺

Biological Significance: The β -Ketoadipate Pathway

Muconolactone is a central intermediate in the β -ketoadipate pathway, a catabolic pathway used by bacteria and some fungi to degrade aromatic compounds such as catechol and protocatechuate to intermediates of the citric acid cycle.^{[6][7]} The pathway involves a series of enzymatic reactions, including the formation and isomerization of **muconolactone**.



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